molecular formula C11H10N2O2 B13914710 Methyl 5-cyanoindoline-2-carboxylate

Methyl 5-cyanoindoline-2-carboxylate

Cat. No.: B13914710
M. Wt: 202.21 g/mol
InChI Key: PJDXXXUAHUHIFY-UHFFFAOYSA-N
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Description

Methyl 5-cyanoindoline-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable target for chemical research and development.

Preparation Methods

The synthesis of Methyl 5-cyanoindoline-2-carboxylate typically involves the construction of the indole ring system followed by functionalization at specific positions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.

Industrial production methods for indole derivatives often involve multi-step processes that require careful control of reaction conditions to ensure high yields and purity. These methods may include the use of catalysts, solvents, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Methyl 5-cyanoindoline-2-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic conditions for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 5-cyanoindoline-2-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Methyl 5-cyanoindoline-2-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its cyano and ester groups make it a versatile intermediate for further chemical modifications and applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 5-cyano-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-5-8-4-7(6-12)2-3-9(8)13-10/h2-4,10,13H,5H2,1H3

InChI Key

PJDXXXUAHUHIFY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(N1)C=CC(=C2)C#N

Origin of Product

United States

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